Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354487-69-6
VCID: VC2836041
InChI: InChI=1S/C12H13BrN2O5.ClH/c1-19-12(16)9-5-8(6-14-9)20-11-3-2-7(13)4-10(11)15(17)18;/h2-4,8-9,14H,5-6H2,1H3;1H/t8-,9-;/m0./s1
SMILES: COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Molecular Formula: C12H14BrClN2O5
Molecular Weight: 381.61 g/mol

Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

CAS No.: 1354487-69-6

Cat. No.: VC2836041

Molecular Formula: C12H14BrClN2O5

Molecular Weight: 381.61 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride - 1354487-69-6

Specification

CAS No. 1354487-69-6
Molecular Formula C12H14BrClN2O5
Molecular Weight 381.61 g/mol
IUPAC Name methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H13BrN2O5.ClH/c1-19-12(16)9-5-8(6-14-9)20-11-3-2-7(13)4-10(11)15(17)18;/h2-4,8-9,14H,5-6H2,1H3;1H/t8-,9-;/m0./s1
Standard InChI Key SZGILLJPMQBHPS-OZZZDHQUSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
SMILES COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Canonical SMILES COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Basic Properties

Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a halogenated phenoxy-pyrrolidine derivative with defined stereochemistry. The compound contains both bromine and nitro substituents on the phenoxy ring, contributing to its distinct chemical properties and potential biological activities.

Identification Parameters

ParameterValue
CAS Number1354487-69-6
Molecular FormulaC₁₂H₁₄BrClN₂O₅
Molecular Weight381.62 g/mol
Structural ClassificationPyrrolidine derivative, Halogenated phenoxy compound
Stereochemistry(2S,4S) configuration

The compound possesses a defined stereochemistry at the 2 and 4 positions of the pyrrolidine ring, which is crucial for its biological activity and chemical behavior . The presence of the hydrochloride salt form enhances the compound's stability and solubility in various solvents compared to the free base form.

Structural Characteristics

Core Structure

Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride consists of several key structural components:

  • A pyrrolidine ring with (2S,4S) stereochemistry

  • A methyl ester group at the 2-position of the pyrrolidine ring

  • A phenoxy group at the 4-position with 4-bromo and 2-nitro substituents

  • The hydrochloride salt form

Structural Features and Their Significance

The compound's distinctive structural elements contribute significantly to its chemical behavior and potential applications:

  • The pyrrolidine core provides conformational rigidity and represents an important pharmacophore found in many bioactive compounds.

  • The (2S,4S) stereochemistry is critical for specific receptor interactions and biological activity.

  • The 4-bromo-2-nitrophenoxy moiety introduces lipophilicity and potential for halogen bonding interactions.

  • The methyl ester function serves as a potential site for metabolism or further chemical modifications.

  • The hydrochloride salt formation improves solubility and stability profiles.

Physical and Chemical Properties

Physical State and Appearance

The compound typically exists as a crystalline solid. The specific appearance characteristics may vary depending on preparation methods and purity levels.

Solubility Profile

While specific solubility data for Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is limited in the available literature, the compound likely exhibits:

  • Enhanced solubility in polar protic solvents (water, methanol, ethanol) due to its salt form

  • Moderate solubility in polar aprotic solvents (acetonitrile, DMF, DMSO)

  • Limited solubility in non-polar solvents (hexane, toluene)

Stability Considerations

The compound contains several functional groups that influence its stability:

  • The ester group may be susceptible to hydrolysis under strongly acidic or basic conditions

  • The nitro group could undergo reduction under certain conditions

  • The hydrochloride salt form generally provides enhanced stability compared to the free base

Synthetic Approaches

Relationship to 4-Bromo-2-nitrophenyl Acetic Acid

The search results indicate a potential connection to 4-bromo-2-nitrophenyl acetic acid synthesis, which could serve as a precursor or related intermediate in the preparation of the target compound . The synthesis of 4-bromo-2-nitrophenyl derivatives typically involves bromination of 2-nitrophenyl compounds under controlled conditions.

Applications and Biological Significance

Structure-Activity Relationships

The compound's specific stereochemistry at the 2 and 4 positions of the pyrrolidine ring plays a crucial role in its biological activity profile. The (2S,4S) configuration potentially influences:

  • Receptor binding affinity and selectivity

  • Conformational preferences that impact molecular recognition

  • Pharmacokinetic properties including absorption, distribution, metabolism, and excretion

The presence of both bromine and nitro substituents on the phenoxy ring introduces unique electronic and steric properties that can significantly affect biological interactions.

Related Compounds and Structural Analogs

Structural Analogs

Several structurally related compounds have been identified in the literature, differing primarily in the substitution pattern on the phenoxy ring:

CompoundKey Structural Difference
Methyl (2S,4S)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochlorideMethyl group at 4-position instead of bromine
Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochlorideBromine at 2-position and fluorine at 4-position
Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylateBromine at 2-position and methyl at 4-position
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochlorideBromine at 2-position and isopropyl at 4-position
Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylateIodine at 4-position and no nitro group

These structural analogs provide valuable insights into structure-activity relationships and may offer alternative properties for specific applications .

Pyrrolidine Derivatives

The compound belongs to a broader class of pyrrolidine derivatives, many of which demonstrate significant biological activities. Related pyrrolidine-containing compounds include:

  • 1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate, which contains a similar pyrrolidine core but with different substituents

  • Methyl (2S,4S)-4-(4-bromo-2-phenylphenoxy)pyrrolidine-2-carboxylate, which contains a phenyl group at the 2-position of the phenoxy ring instead of a nitro group

SupplierProduct Information
Matrix ScientificProduct Code: 051010
YMI LabAvailable as research chemical

The compound is typically provided in research-grade purity for applications in synthetic chemistry and pharmaceutical research .

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is limited in the provided search results, the compound would likely be characterized by:

  • NMR spectroscopy (¹H and ¹³C) showing characteristic signals for the pyrrolidine ring protons, aromatic protons, and methyl ester group

  • Mass spectrometry revealing the expected molecular ion pattern with characteristic bromine isotope distribution

  • IR spectroscopy displaying absorbance bands for nitro, ester, and other functional groups

Chromatographic Properties

The compound likely exhibits retention behavior in various chromatographic systems that reflects its polarity and structural features:

  • Moderate to high retention on reverse-phase HPLC systems due to the presence of aromatic and halogen substituents

  • Specific retention patterns on chiral chromatography systems due to its defined stereochemistry

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